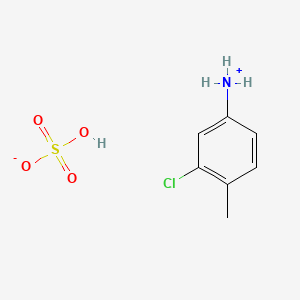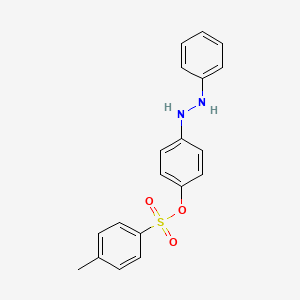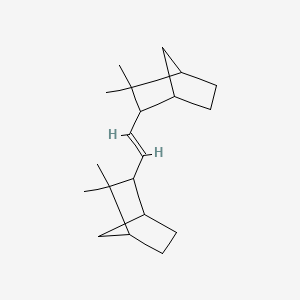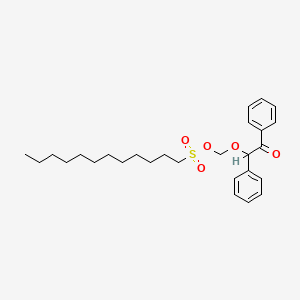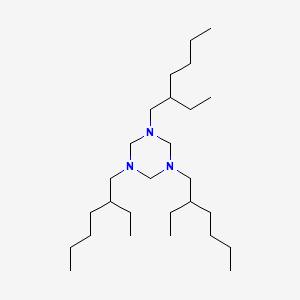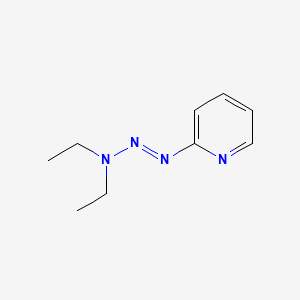
3-Pyridinecarbonitrile, 6-(4-methylphenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarbonitrile, 6-(4-methylphenoxy)- is a chemical compound with the molecular formula C13H10N2O and a molecular weight of 210.23 g/mol . . This compound is characterized by the presence of a pyridine ring substituted with a cyano group at the 3-position and a 4-methylphenoxy group at the 6-position.
Métodos De Preparación
The synthesis of 3-Pyridinecarbonitrile, 6-(4-methylphenoxy)- typically involves the reaction of 3-cyanopyridine with 4-methylphenol under specific reaction conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-Pyridinecarbonitrile, 6-(4-methylphenoxy)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylphenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
3-Pyridinecarbonitrile, 6-(4-methylphenoxy)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarbonitrile, 6-(4-methylphenoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
3-Pyridinecarbonitrile, 6-(4-methylphenoxy)- can be compared with other similar compounds, such as:
3-Cyanopyridine: This compound has a similar pyridine ring structure but lacks the 4-methylphenoxy group.
Nicotinic acid nitrile: Another related compound with a cyano group attached to the pyridine ring.
Nicotinonitrile: Similar to 3-cyanopyridine but with different substitution patterns on the pyridine ring.
The uniqueness of 3-Pyridinecarbonitrile, 6-(4-methylphenoxy)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
99902-75-7 |
|---|---|
Fórmula molecular |
C13H10N2O |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
6-(4-methylphenoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c1-10-2-5-12(6-3-10)16-13-7-4-11(8-14)9-15-13/h2-7,9H,1H3 |
Clave InChI |
IZHLMEHEGRNQMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





